Piperidine-1-carboximidamide
Overview
Description
Piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H13N3 and its molecular weight is 127.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine-1-carboximidamide primarily targets EGFR (Epidermal Growth Factor Receptor) , BRAF (B-Raf Proto-Oncogene) , and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple signaling pathways. These include the MAPK/ERK pathway (mitogen-activated protein kinases/extracellular signal-regulated kinases) and the PI3K/Akt pathway (phosphoinositide 3-kinase/protein kinase B), both of which are involved in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation. By targeting and inhibiting key proteins like EGFR, BRAF, and CDK2, this compound disrupts critical signaling pathways in cancer cells, leading to reduced cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
Piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf proto-oncogene), and CDK2 (Cyclin-Dependent Kinase 2). These interactions are crucial as they can inhibit the activity of these enzymes, leading to potential therapeutic effects, especially in cancer treatment . The compound’s ability to bind to these enzymes and inhibit their function highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways such as those mediated by EGFR and BRAF . Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes like EGFR, BRAF, and CDK2 by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and reducing tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, ultimately determining its efficacy in biochemical and cellular processes.
Properties
IUPAC Name |
piperidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYRYYUKNNNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276834 | |
Record name | Piperidine-1-carboxamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4705-39-9 | |
Record name | Piperidine-1-carboxamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Piperidine-1-carboximidamide?
A1: While the provided research doesn't directly investigate the biological activity of this compound itself, one study focuses on closely related biguanide derivatives. These derivatives, N-[amino(imino)methyl]morpholine-4-carboximidamide (I) and N-[amino(imino)methyl]this compound (II), demonstrated a neuroprotective effect in a rat model of cerebral ischemia-reperfusion injury []. The study suggests these compounds act by reducing free radical oxidation and influencing glutathione levels in the brain and blood serum []. This information hints at potential therapeutic applications for biguanide derivatives, including this compound, in conditions involving oxidative stress.
Q2: What is the structural characterization of this compound?
A2: this compound (C6H13N3) exhibits distinct structural features []:
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